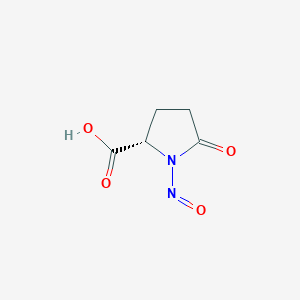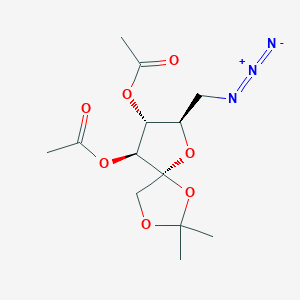
3,4-Di-O-acetyl-5-azido-5-deoxy-1,2-O-isopropylidene-b-D-fructose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose: is a specialized chemical compound used primarily in proteomics research. It is a derivative of fructose, modified to include azido and acetyl groups, which impart unique chemical properties and reactivity .
Vorbereitungsmethoden
The synthesis of 5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose involves multiple steps. Typically, the process starts with the protection of the hydroxyl groups of fructose using isopropylidene and acetyl groups. The azido group is then introduced through a substitution reaction, replacing a hydroxyl group with an azide group. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as acetic anhydride and sodium azide .
Analyse Chemischer Reaktionen
5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen in the presence of a palladium catalyst.
Oxidation Reactions: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
This compound is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of carbohydrate metabolism and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose involves its interaction with biological molecules. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies, where the compound is used to tag biomolecules for detection and analysis.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose stands out due to its unique combination of azido and acetyl groups. Similar compounds include:
1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: A protected derivative of glucose used in similar synthetic applications.
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Another acetylated sugar derivative used in chemical synthesis.
1,2-di-O-acetyl-3-azido-3-deoxy-5-O-benzoyl-beta-D-ribofuranose: A compound with similar azido and acetyl functionalities.
These compounds share some chemical properties but differ in their specific structures and reactivities, making each one suitable for different applications.
Eigenschaften
Molekularformel |
C13H19N3O7 |
|---|---|
Molekulargewicht |
329.31 g/mol |
IUPAC-Name |
[(5S,7R,8R,9S)-9-acetyloxy-7-(azidomethyl)-2,2-dimethyl-1,3,6-trioxaspiro[4.4]nonan-8-yl] acetate |
InChI |
InChI=1S/C13H19N3O7/c1-7(17)20-10-9(5-15-16-14)22-13(11(10)21-8(2)18)6-19-12(3,4)23-13/h9-11H,5-6H2,1-4H3/t9-,10-,11+,13+/m1/s1 |
InChI-Schlüssel |
AFTZFZJKSOVECV-DCQANWLSSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1[C@H](O[C@@]2([C@H]1OC(=O)C)COC(O2)(C)C)CN=[N+]=[N-] |
Kanonische SMILES |
CC(=O)OC1C(OC2(C1OC(=O)C)COC(O2)(C)C)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13809355.png)
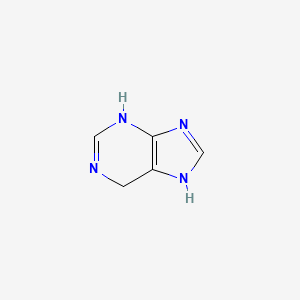

![2,7-Dioxabicyclo[4.1.0]heptane,1-methyl-](/img/structure/B13809369.png)
![2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13809374.png)
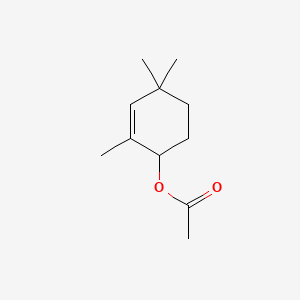
![tert-butyl N-[(2R)-2-aminooxybutyl]carbamate](/img/structure/B13809394.png)
![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-methoxyphenyl)acetyl]amino]benzamide](/img/structure/B13809396.png)
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809407.png)
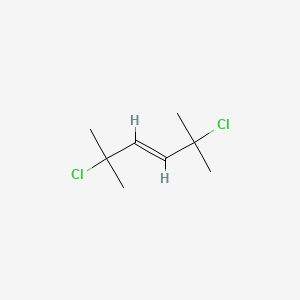
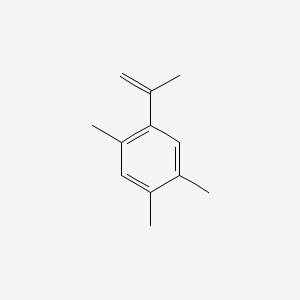
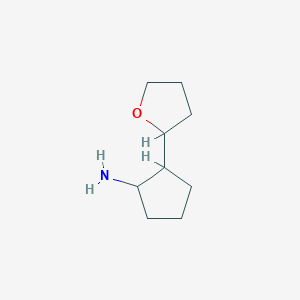
![5'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B13809440.png)
